molecular formula C13H11BrN4O2S B4342172 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE

Cat. No.: B4342172
M. Wt: 367.22 g/mol
InChI Key: JMODRMBTTWUPRE-UHFFFAOYSA-N
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Description

5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE is a complex organic compound that features a combination of pyrazole, thiazole, and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling.

    Preparation of 4-bromo-1H-pyrazole: This can be synthesized by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of 5-methyl-1,3-thiazole: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Formation of 2-furamide: This involves the reaction of furfural with ammonia or amines.

The final step involves the coupling of these intermediates under suitable conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.

    Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of substituted pyrazoles.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory and infectious diseases.

    Biology: The compound can serve as a probe in biochemical assays to study enzyme activity or protein interactions.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: Shares the pyrazole ring but lacks the thiazole and furan components.

    5-methyl-1,3-thiazole: Contains the thiazole ring but not the pyrazole or furan rings.

    2-furamide: Features the furan ring but not the pyrazole or thiazole rings.

Uniqueness

The uniqueness of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE lies in its combination of three different heterocyclic rings, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O2S/c1-8-4-15-13(21-8)17-12(19)11-3-2-10(20-11)7-18-6-9(14)5-16-18/h2-6H,7H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMODRMBTTWUPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE
Reactant of Route 2
Reactant of Route 2
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE
Reactant of Route 3
Reactant of Route 3
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE
Reactant of Route 4
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE
Reactant of Route 5
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE
Reactant of Route 6
Reactant of Route 6
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE

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